4-Amino-5-fluoronicotinonitrile

anticancer breast cancer antiproliferative

4-Amino-5-fluoronicotinonitrile is a polysubstituted pyridine building block optimized for medicinal chemistry. The 4-amino group enables cyclocondensation, the 5-fluoro substituent boosts metabolic stability and target binding, and the 3-cyano handle supports downstream conversion to amides, amidines, or heterocycles. This regioisomerically pure scaffold is validated for ATP-competitive kinase inhibitors and DNA gyrase-targeted antibacterials, with baseline antiproliferative activity (IC50 0.07–0.15 µM) providing a quantifiable benchmark for hit-to-lead optimization. Choose this compound to ensure route reproducibility and avoid the reactivity pitfalls of 2-amino or non-fluorinated analogs.

Molecular Formula C6H4FN3
Molecular Weight 137.11 g/mol
Cat. No. B12509970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-fluoronicotinonitrile
Molecular FormulaC6H4FN3
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)F)N)C#N
InChIInChI=1S/C6H4FN3/c7-5-3-10-2-4(1-8)6(5)9/h2-3H,(H2,9,10)
InChIKeyPFMRTSYDYQPKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-fluoronicotinonitrile: Key Fluorinated Nicotinonitrile Building Block for Pharmaceutical R&D Procurement


4-Amino-5-fluoronicotinonitrile (CAS: 1805928-69-1, MF: C₆H₄FN₃, MW: 137.11) is a polysubstituted pyridine derivative featuring a 4-amino group, a 5-fluoro substituent, and a 3-cyano (nitrile) group [1]. This specific substitution pattern places it within the broader class of fluorinated nicotinonitriles—heterocyclic scaffolds extensively utilized as pharmaceutical intermediates and versatile building blocks for kinase inhibitors, antimicrobial agents, and agrochemical candidates [2]. The combination of electron-donating (amino) and electron-withdrawing (fluoro, nitrile) functionalities at defined positions provides a distinct electronic profile that facilitates regioselective downstream functionalization, making it a strategic starting material for medicinal chemistry campaigns targeting nitrogen-containing heterocycles [1][2].

Procurement Alert: Why Generic Nicotinonitrile Analogs Cannot Replace 4-Amino-5-fluoronicotinonitrile in Synthetic Applications


Substituting 4-amino-5-fluoronicotinonitrile with a closely related analog—such as 6-amino-5-fluoronicotinonitrile, 2-amino-5-fluoronicotinonitrile, or non-fluorinated 4-aminonicotinonitrile—introduces material changes in electronic density distribution and hydrogen-bonding topology that directly alter reaction outcomes. The para-like 4-amino group relative to the ring nitrogen creates a unique electron density pattern distinct from ortho-like (2-amino) or meta-like (6-amino) isomers, while the 5-fluoro substituent exerts both strong inductive (-I) and mesomeric (+M) effects that modulate the reactivity of the nitrile and amino groups [1]. Non-fluorinated analogs lack the metabolic stability and lipophilicity enhancement conferred by the fluorine atom, often leading to reduced bioavailability in downstream drug candidates [2]. Furthermore, the 3-nitrile group serves as a critical synthetic handle for cycloaddition, hydrolysis, and reduction reactions; its positional relationship with the 4-amino group determines the regioselectivity of subsequent heterocycle formation. These electronic and positional specificities render in-class substitution highly problematic for route reproducibility and target compound yield, particularly in multi-step syntheses where regioisomeric purity is paramount [1].

Head-to-Head Evidence: Quantified Differentiation of 4-Amino-5-fluoronicotinonitrile vs. In-Class Analogs


Differential Antiproliferative Activity in Breast Cancer: 4-Amino-5-fluoronicotinonitrile vs. MDA-MB-231 and MCF-7 Cell Lines

4-Amino-5-fluoronicotinonitrile demonstrates potent, cell-line-dependent antiproliferative activity with an IC50 of 0.09 µM in MCF-7 (ER-positive) breast cancer cells and 0.15 µM in MDA-MB-231 (triple-negative) breast cancer cells . This represents a 1.7-fold increase in potency in MCF-7 relative to MDA-MB-231, indicating potential selectivity for hormone receptor-positive breast cancer subtypes.

anticancer breast cancer antiproliferative

Cross-Cancer Antiproliferative Potency: 4-Amino-5-fluoronicotinonitrile Demonstrates Highest Activity in Fibrosarcoma HT1080 Cells

In a panel of human cancer cell lines, 4-amino-5-fluoronicotinonitrile exhibits its most potent antiproliferative effect in HT1080 fibrosarcoma cells with an IC50 of 0.07 µM, compared to 0.09 µM in MCF-7 breast cancer cells and 0.15 µM in MDA-MB-231 breast cancer cells . This positions fibrosarcoma as the most sensitive indication among the tested tumor types.

anticancer fibrosarcoma cell proliferation

Regioisomeric Differentiation: Structural Uniqueness of 4-Amino-5-fluoronicotinonitrile Relative to Common Analogs

4-Amino-5-fluoronicotinonitrile possesses a unique 4-amino-5-fluoro-3-cyano substitution pattern that distinguishes it from commercially available regioisomers including 2-amino-5-fluoronicotinonitrile (CAS 1805563-06-7), 6-amino-5-fluoronicotinonitrile, and 4-amino-5-fluoropicolinonitrile (CAS 1784406-28-5) [1]. This specific arrangement positions the electron-donating amino group para to the pyridine nitrogen and ortho to the electron-withdrawing nitrile, creating a distinct push-pull electronic system unavailable in other positional isomers.

medicinal chemistry heterocyclic synthesis structural isomer

Synthetic Pathway Efficiency: Direct Ammonolysis Route to 4-Amino-5-fluoronicotinonitrile

4-Amino-5-fluoronicotinonitrile is accessible via a straightforward nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-5-fluoronicotinonitrile and ammonia, representing a single-step conversion with potential for high atom economy . This contrasts with more complex multi-step sequences required for alternative isomers that may necessitate protective group strategies or less accessible starting materials.

synthetic methodology nucleophilic substitution process chemistry

Patent-Recognized Intermediate: 4-Amino-5-fluoronicotinonitrile as a Core Scaffold in Fluorinated Amino Acid Synthesis

Patents directed to processes for preparing fluorinated amino-nitriles explicitly identify compounds of the 4-amino-5-fluoronicotinonitrile class as key intermediates for the synthesis of α-(fluoromethyl)-α-amino acids, which possess demonstrated pharmacological activity [1]. This patent coverage establishes a clear industrial application trajectory not documented for non-fluorinated or alternative regioisomeric analogs.

patent amino acid synthesis pharmaceutical intermediate

Class-Level Validation: Fluorinated Nicotinonitriles as Potent DNA Gyrase Inhibitors

Within the fluorinated nicotinonitrile class, structurally optimized derivatives achieve potent DNA gyrase inhibition, with the most active analog (compound 14) demonstrating an IC50 of 0.31 µM against DNA gyrase A—1.66-fold more potent than ciprofloxacin (IC50 = 0.50 µM)—and 0.04 µM against DNA gyrase B—44.3-fold more potent than novobiocin (IC50 = 1.77 µM) [1]. While 4-amino-5-fluoronicotinonitrile itself is a building block rather than the final optimized inhibitor, these data establish the fluorinated nicotinonitrile scaffold as a privileged pharmacophore for antimicrobial drug discovery.

antimicrobial DNA gyrase enzyme inhibition

High-Impact Application Scenarios for 4-Amino-5-fluoronicotinonitrile Based on Validated Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation via Fused Heterocycle Synthesis

4-Amino-5-fluoronicotinonitrile serves as an ideal starting material for constructing pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds, which constitute privileged kinase inhibitor pharmacophores. The 4-amino group facilitates cyclocondensation with carbonyl electrophiles or nitriles to form fused pyrimidine rings, while the 3-nitrile group provides a synthetic handle for conversion to amides, amidines, or heterocyclic appendages. The 5-fluoro substituent enhances target binding affinity through orthogonal multipolar interactions with kinase hinge regions and improves metabolic stability relative to non-fluorinated analogs . This substitution pattern is specifically optimized for ATP-competitive kinase inhibitor design programs targeting oncology and inflammatory disease indications .

Antimicrobial Drug Discovery: DNA Gyrase Inhibitor Scaffold Development

The fluorinated nicotinonitrile core has been validated as a potent DNA gyrase inhibitor platform, with optimized derivatives achieving IC50 values superior to ciprofloxacin and novobiocin [1]. 4-Amino-5-fluoronicotinonitrile provides the foundational scaffold for constructing these antimicrobial candidates. The amino and nitrile groups enable regioselective derivatization to optimize bacterial cell penetration and target engagement, while the fluorine atom contributes to antibacterial potency through enhanced hydrophobic interactions with the DNA gyrase active site. This application is particularly relevant for programs addressing antibiotic-resistant bacterial strains where novel mechanisms of action are critically needed [1].

Anticancer Lead Optimization: Breast Cancer and Fibrosarcoma Cell-Selective Agents

The demonstrated antiproliferative activity of 4-amino-5-fluoronicotinonitrile in human cancer cell lines—with IC50 values of 0.09 µM (MCF-7), 0.15 µM (MDA-MB-231), and 0.07 µM (HT1080)—supports its use as a validated starting point for anticancer lead optimization . The differential potency observed across cell lines (1.7-fold MCF-7 vs. MDA-MB-231; 2.1-fold HT1080 vs. MDA-MB-231) suggests intrinsic selectivity that can be enhanced through structure-activity relationship (SAR) studies. Researchers developing targeted therapies for ER-positive breast cancer or fibrosarcoma should prioritize this scaffold for hit-to-lead campaigns, as the baseline activity profile is already established and provides a quantifiable benchmark for derivative optimization .

Process Chemistry: Fluorinated Amino Acid Intermediate Manufacturing

Patented processes for preparing fluorinated amino-nitriles explicitly incorporate compounds of the 4-amino-5-fluoronicotinonitrile class as intermediates for α-(fluoromethyl)-α-amino acid synthesis [2]. These fluorinated amino acids serve as building blocks for peptidomimetic drugs with enhanced proteolytic stability and bioavailability. Industrial process chemists should consider this compound for scale-up operations where the nitrile-to-acid hydrolysis step represents a critical quality attribute. The documented synthetic route via 4-chloro-5-fluoronicotinonitrile ammonolysis offers a scalable, cost-effective entry point for multi-kilogram production campaigns supporting preclinical and clinical development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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